molecular formula C13H21BrN2O B5305441 N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5305441
M. Wt: 301.22 g/mol
InChI Key: PCTMMKWTHIWNJB-UHFFFAOYSA-N
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Description

N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound that features a brominated aromatic ring and a diamine structure

Properties

IUPAC Name

N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-5-6-13(17-4)12(14)9-11/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTMMKWTHIWNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxybenzyl bromide.

    Amine Alkylation: The brominated intermediate is then reacted with N,N,N’-trimethylethane-1,2-diamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the diamine moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3-chloro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
  • N’-[(3-fluoro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
  • N’-[(3-iodo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine

Uniqueness

N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

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